3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione
Description
3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a thiazolidine-2,4-dione (TZD) derivative with a 1,3-dioxoisoindolin-2-yl ethyl substituent at position 3 and an ortho-tolylamino group at position 3. The TZD core is a privileged scaffold in medicinal chemistry, known for its role in antidiabetic, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-(2-methylanilino)-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-12-6-2-5-9-15(12)21-16-19(26)23(20(27)28-16)11-10-22-17(24)13-7-3-4-8-14(13)18(22)25/h2-9,16,21H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVNPZWEMZQVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2C(=O)N(C(=O)S2)CCN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Thiazolidine-2,4-dione Core
The thiazolidine-2,4-dione (TZD) scaffold serves as the foundational structure. A widely used method involves the condensation of thiourea with monochloroacetic acid under reflux conditions:
Procedure
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Reactants : Thiourea (2.5 g, 21.36 mmol) and monochloroacetic acid (3.34 g, 43.4 mmol) in water (8 mL).
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Conditions : Reflux at 110°C for 12 minutes under microwave irradiation .
Key Data
Incorporation of the 1,3-Dioxoisoindolin-2-yl Ethyl Moiety
The 1,3-dioxoisoindolin-2-yl ethyl group is introduced via alkylation or Michael addition. A patented method describes the use of potassium phthalimide as a key reagent :
Procedure
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Reactants : 5-(o-tolylamino)thiazolidine-2,4-dione (10 g, 35.12 mmol), potassium phthalimide (7.16 g, 38.63 mmol).
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Conditions : Heating at 100°C for 3 hours, followed by cooling and filtration .
Key Data
Optimization and Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods. Deep eutectic solvents (DES) have been employed as dual solvents/catalysts:
Procedure
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Reactants : TZD (2 mmol), aldehyde (2 mmol).
Key Data
Analytical Characterization and Quality Control
Critical characterization techniques include:
Quality Control Metrics
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Thiazolidine-2,4-dione derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that these compounds can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi.
- Case Study Findings : A study synthesized several thiazolidine derivatives and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 2 to 16 μg/mL, demonstrating potent activity against these pathogens .
| Compound | Microbial Strains (MIC = µg/mL) |
|---|---|
| 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione | S. aureus: 8; E. coli: 16 |
| Standard (Ampicillin) | S. aureus: 4; E. coli: 8 |
1.2 Anticancer Properties
The thiazolidine scaffold has been investigated for its potential anticancer effects. Certain derivatives have exhibited cytotoxicity against various cancer cell lines.
- Research Insights : In vitro studies demonstrated that thiazolidine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways. For instance, compounds with electron-withdrawing groups showed enhanced anticancer activity due to increased reactivity towards cellular targets .
Mechanistic Studies
Understanding the mechanisms behind the biological activities of thiazolidine derivatives is crucial for their development as therapeutic agents.
2.1 Mechanism of Action
The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Thiazolidine derivatives may inhibit essential enzymes in microbial metabolism or cancer cell proliferation.
- Induction of Oxidative Stress : Some compounds increase reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of thiazolidine derivatives is pivotal for optimizing their pharmacological profiles.
| Structural Feature | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., halogens) | Increased antimicrobial and anticancer activity |
| Aromatic substitutions at position 5 | Enhanced binding affinity to biological targets |
Mechanism of Action
The mechanism by which 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related TZDs, focusing on substituent effects, synthetic routes, and biological activities.
Structural Analogues
2.1.1 Substituent Variations
Key Observations :
- The target compound is distinct in combining a dioxoisoindolin ethyl group (linked via an alkyl chain) with an aromatic amine. Most analogues feature benzylidene or indole substituents at position 5 .
- The dioxoisoindolin moiety appears in 5i but as a methoxy-linked benzylidene, contrasting with the ethyl linkage in the target compound .
Inferences :
- The target compound’s dioxoisoindolin group may confer protease or kinase inhibitory activity, akin to phthalimide-based drugs (e.g., lenalidomide) .
- The o-tolylamino group—a sterically hindered aromatic amine—could enhance binding to hydrophobic pockets in enzymes or receptors, similar to kinase inhibitors .
Physicochemical Properties
Contrasts : The target compound’s melting point and solubility are unreported but predicted to align with lipophilic TZDs (e.g., high melting points due to crystallinity).
Biological Activity
The compound 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazolidine-2,4-dione derivatives are known for their diverse therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities. This article aims to explore the biological activity of this specific compound through a synthesis of relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.44 g/mol. The structure features a thiazolidine core substituted with an isoindoline moiety and an o-tolyl amino group, which may contribute to its biological activity.
Thiazolidine derivatives have been shown to exert their effects through various mechanisms:
- PPARγ Activation : Many thiazolidine derivatives act as agonists for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in glucose metabolism and fat cell differentiation. This mechanism is particularly relevant for compounds with anti-diabetic properties .
- Antioxidant Activity : The presence of phenolic groups in these compounds enhances their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress .
- Apoptotic Induction : Recent studies indicate that certain thiazolidine derivatives can induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins .
Anticancer Properties
Research has demonstrated that thiazolidine derivatives exhibit significant anticancer activity. For instance:
- In vitro Studies : Compounds similar to the target compound have been tested against various cancer cell lines. For example, compounds derived from thiazolidine structures have shown dose-dependent inhibition of breast cancer cell proliferation (IC50 values reported) and induced apoptosis specifically in cancer cells without affecting normal cells .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |
| Compound 7 | MDA-MB-231 (Breast Cancer) | 15.0 | PPARγ activation |
| Target Compound | N/A | N/A | Antioxidant properties |
Antioxidant Activity
The antioxidant potential of thiazolidine derivatives is attributed to their ability to donate electrons and chelate metal ions:
- Radical Scavenging Assays : The target compound's structural analogs have been evaluated for their radical scavenging capabilities using DPPH and ABTS assays. Results indicated that these compounds possess comparable or superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Case Studies
- Anti-Breast Cancer Activity : A study focusing on a series of thiazolidine derivatives revealed that specific modifications to the thiazolidine structure enhanced anticancer properties against breast cancer cells. The study highlighted the importance of substituent positioning on the thiazolidine ring .
- Metabolic Effects : Another investigation into the metabolic effects of thiazolidines demonstrated their potential in managing insulin resistance and hyperglycemia through PPARγ modulation, suggesting therapeutic implications for diabetes management alongside cancer treatment .
Q & A
Q. What are the standard synthetic routes for preparing 3-(2-(1,3-Dioxoisoindolin-2-yl)ethyl)-5-(o-tolylamino)thiazolidine-2,4-dione?
The compound can be synthesized via Knoevenagel condensation between a thiazolidine-2,4-dione core and an arylidene/isoindolinone derivative. For example:
- Step 1 : React 1,3-thiazolidine-2,4-dione with an aldehyde (e.g., o-toluidine derivative) in ethanol/piperidine under reflux to form the 5-arylidene intermediate .
- Step 2 : Introduce the 1,3-dioxoisoindolin-2-yl ethyl group via nucleophilic substitution or alkylation, using DMF/K₂CO₃ as a base to ensure regioselectivity . Typical yields range from 45–72%, with purification via recrystallization (e.g., ethanol/acetic acid) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), thiazolidine-dione carbonyls (δ 165–175 ppm), and isoindolinone protons (δ 4.0–5.0 ppm for methylene groups) .
- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹ for thiazolidine-dione and isoindolinone) and N-H bends (3200–3400 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize impurities during scale-up?
- Solvent Selection : Replace DMF with NMP (N-methylpyrrolidone) to reduce side reactions, as DMF may decompose under prolonged heating .
- Catalyst Screening : Test alternative bases (e.g., DBU instead of K₂CO₃) to improve alkylation efficiency .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for the final product .
Q. How to resolve contradictions in spectroscopic data across similar derivatives?
For example, conflicting NMR signals for Z/E isomers of arylidene-thiazolidinediones:
Q. What computational methods are suitable for predicting biological targets of this compound?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes like aldose reductase (target for antidiabetic activity) or protein kinases .
- QSAR Models : Train models on thiazolidinedione derivatives with known IC₅₀ values to predict inhibitory potency .
- ADMET Prediction : Employ SwissADME or pkCSM to assess bioavailability and toxicity risks .
Q. What strategies mitigate challenges in scaling up multi-step syntheses?
- Flow Chemistry : Implement continuous flow systems for hazardous steps (e.g., bromination) to enhance safety and reproducibility .
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported piperidine) for Knoevenagel condensation to reduce waste .
- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. How to design experiments to elucidate the compound’s mechanism of action?
- Enzyme Inhibition Assays : Test against α-glucosidase (antidiabetic) or COX-2 (anti-inflammatory) using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Kinetic Studies : Perform time-dependent inhibition assays to determine IC₅₀ and Ki values .
- Cellular Uptake : Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
